

Assessing the Kinase Specificity of PF-5006739: A Comparative Guide

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Compound of Interest

Compound Name: PF-5006739

Cat. No.: B610045

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor **PF-5006739**, focusing on its specificity profile. We compare its performance with other known inhibitors of Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ), presenting supporting experimental data and methodologies to aid in research and development decisions.

Introduction to PF-5006739

PF-5006739 is a potent and selective dual inhibitor of CK1 δ and CK1 ϵ .^{[1][2][3][4][5]} It has demonstrated low nanomolar in vitro potency and is highlighted for its high kinome selectivity, making it a valuable tool for studying the roles of CK1 δ/ϵ in various physiological processes, including the regulation of circadian rhythms.^{[2][3][4]} This guide assesses the specificity of **PF-5006739** in the context of other available inhibitors.

Comparative Kinase Inhibitor Profiling

To provide a clear comparison, the following table summarizes the in vitro potency of **PF-5006739** and two other commercially available CK1 δ/ϵ inhibitors, PF-670462 and IC261.

| Inhibitor | CK1δ IC50 (nM) | CK1ε IC50 (nM) | Reported Kinome Selectivity |
|------------|--------------------|---------------------|--|
| PF-5006739 | 3.9[1][2][3][4][5] | 17.0[1][2][3][4][5] | High. Reported to have high kinome selectivity, though specific broad-panel data is not publicly detailed.[2][3][4] |
| PF-670462 | 13 - 14 | 7.7 - 90 | Low. Profiled as a non-selective kinase inhibitor, inhibiting 44 kinases by ≥90% at a 10 μM concentration in a KINOMEScan assay. |
| IC261 | 1000 | 1000 | Moderate. Primarily targets CK1δ/ε with micromolar affinity. |

Experimental Protocols

Kinase Profiling using KINOMEScan™ Assay

To assess the specificity of a kinase inhibitor like **PF-5006739**, a comprehensive kinase profiling assay is essential. The KINOMEScan™ platform is a widely used method for this purpose.

Principle: The KINOMEScan™ assay is a competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

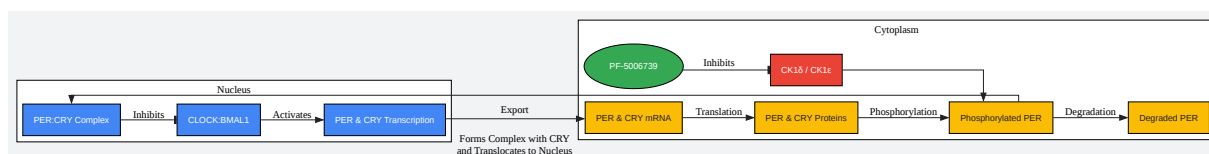
Protocol Outline:

- **Compound Preparation:** The test inhibitor (e.g., **PF-5006739**) is prepared at a specified concentration (commonly 1 or 10 μ M for single-point screening) in an appropriate solvent, typically DMSO.
- **Assay Plate Preparation:** A panel of DNA-tagged kinases is arrayed in multi-well plates.
- **Competition Binding:** The test compound is added to the wells containing the kinases, followed by the addition of the immobilized ligand beads. The mixture is incubated to allow for binding equilibrium to be reached.
- **Washing:** Unbound kinase and test compound are washed away.
- **Quantification:** The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific to the DNA tag of each kinase.
- **Data Analysis:** The results are typically expressed as a percentage of the DMSO control (% Control). A lower % Control value indicates stronger binding of the inhibitor to the kinase. A common threshold for a "hit" is a % Control of less than 10% or 35%, indicating significant displacement of the immobilized ligand. The data can be visualized using a dendrogram to provide a graphical representation of the inhibitor's kinome-wide selectivity.

Signaling Pathway and Experimental Workflow

CK1 δ / ϵ in Circadian Rhythm Regulation

CK1 δ and CK1 ϵ are integral components of the mammalian circadian clock. They play a crucial role in the phosphorylation of the PERIOD (PER) proteins. This phosphorylation event is a key regulatory step that governs the stability and nuclear translocation of PER proteins, thereby controlling the timing of the negative feedback loop that drives circadian oscillations.

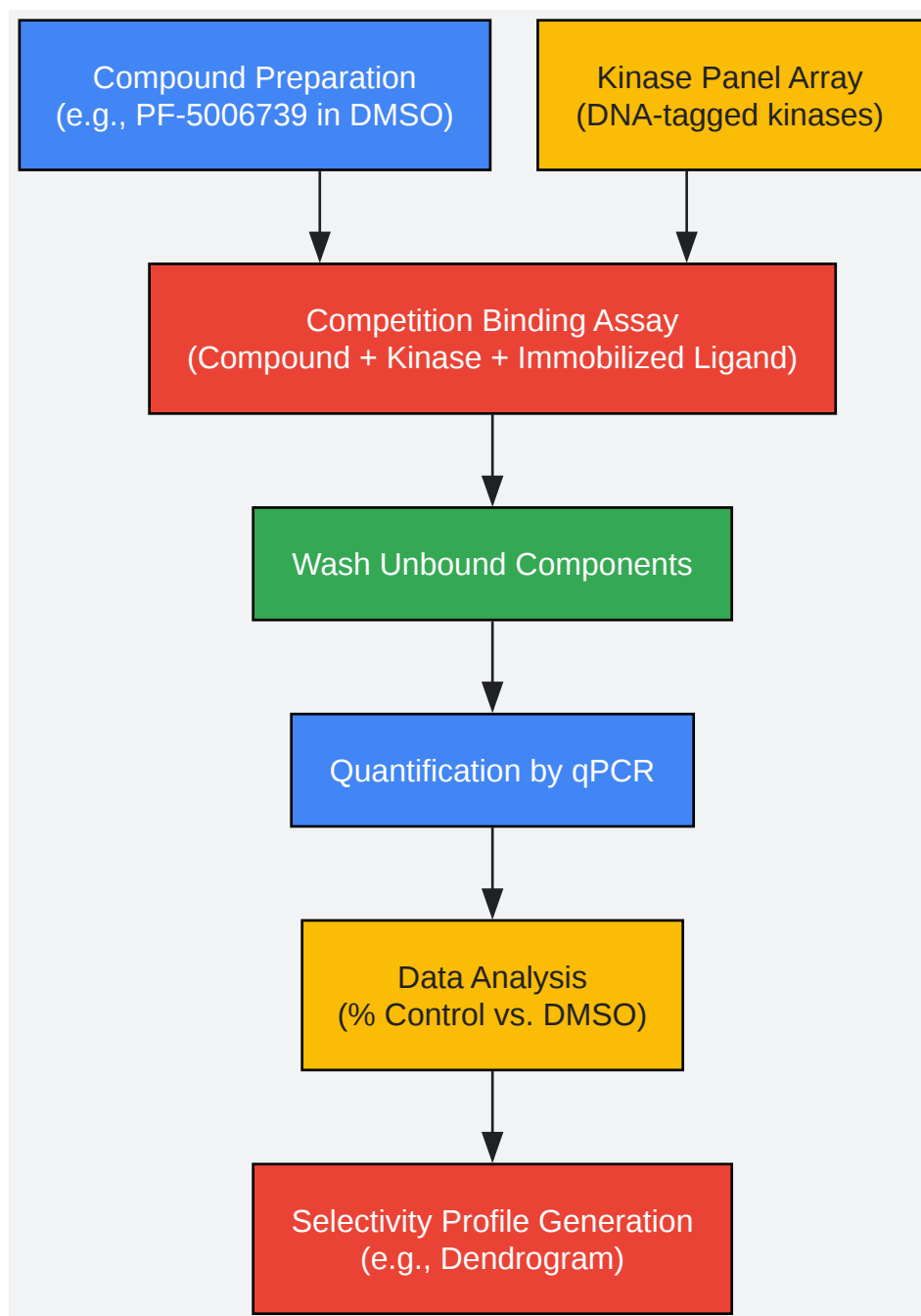


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Caption: Role of CK1δ/ε in the circadian rhythm feedback loop.

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor using a competition binding assay like KINOMEscan™.



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Caption: Workflow for assessing kinase inhibitor specificity.

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